

# Application of TMEM163 Antibodies for Western Blot and Immunohistochemistry

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Compound of Interest

Compound Name:

EM-163

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of antibodies targeting Transmembrane Protein 163 (TMEM163) in Western Blotting (WB) and Immunohistochemistry (IHC). TMEM163 is a zinc efflux transporter crucial for maintaining intracellular zinc homeostasis.[1][2][3] This protein is expressed in various tissues, with high levels detected in the brain, lungs, and testis.[1][4][5][6] Functionally, TMEM163 is involved in processes such as myelination and has been associated with conditions like hypomyelinating leukodystrophy.[5][7]

The following sections detail commercially available antibodies, their validated applications, and step-by-step protocols for their use in WB and IHC.

## Commercially Available TMEM163 Antibodies and Recommended Dilutions

A variety of polyclonal antibodies targeting human, mouse, and rat TMEM163 are available. The table below summarizes the key features and recommended dilutions for WB and IHC applications based on manufacturer datasheets.

Catalog Number	Host/Isotype	Reactivity	Western Blot (WB) Dilution	Immunohistochemistry (IHC) Dilution
PA5-114329	Rabbit / IgG	Human, Mouse, Rat	1:500 - 1:2,000	1:50 - 1:200 (Paraffin)
NBP1-06608	Rabbit / IgG	Human	1:100 - 1:1000	1:50 - 1:200 (Free-Floating)
PA5-107039	Rabbit / IgG	Human	0.2-1 µg/mL	Not explicitly specified
GTX45951	Rabbit / IgG	Human	0.2-2.5 µg/mL	Not specified
PA5-114326	Rabbit / IgG	Human, Mouse	1:500 - 1:2,000	Not specified

## Western Blot Protocol

This protocol provides a general procedure for detecting TMEM163 by Western Blot.

Optimization may be required based on the specific antibody, cell line, or tissue being used.

The predicted molecular weight of TMEM163 is approximately 31 kDa.[\[6\]](#)

## Reagents and Buffers:

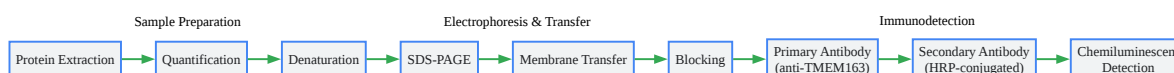
- RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
- Laemmli Sample Buffer (4X): 277.8 mM Tris-HCl (pH 6.8), 4.4% LDS, 44.4% (w/v) glycerol, 0.02% bromophenol blue, supplemented with a reducing agent like DTT or  $\beta$ -mercaptoethanol before use.
- Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.
- Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.
- Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

- Primary Antibody Dilution Buffer: 5% (w/v) BSA or non-fat dry milk in TBST.
- Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Chemiluminescent Substrate.

## Protocol Steps:

- Protein Extraction:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (protein lysate) to a new tube.
  - Determine protein concentration using a BCA or Bradford assay.
- Sample Preparation:
  - Mix protein lysate with 4X Laemmli sample buffer to a final 1X concentration.
  - Boil the samples at 95-100°C for 5-10 minutes.
- SDS-PAGE:
  - Load 20-30 µg of protein per well onto a 12% SDS-polyacrylamide gel.
  - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  - Perform the transfer at 100V for 1-2 hours or overnight at 4°C at a lower voltage.

- Blocking and Antibody Incubation:
  - Block the membrane with Blocking Buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary TMEM163 antibody at the recommended dilution (see table above) in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 10 minutes each with Wash Buffer.
  - Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
  - Wash the membrane three times for 10 minutes each with Wash Buffer.
- Detection:
  - Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
  - Capture the signal using a chemiluminescence imaging system.



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*Figure 1: Western Blot Experimental Workflow.*

## Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

This protocol provides a general procedure for detecting TMEM163 in paraffin-embedded tissue sections. Optimization of antigen retrieval and antibody incubation times may be necessary.

## Reagents and Buffers:

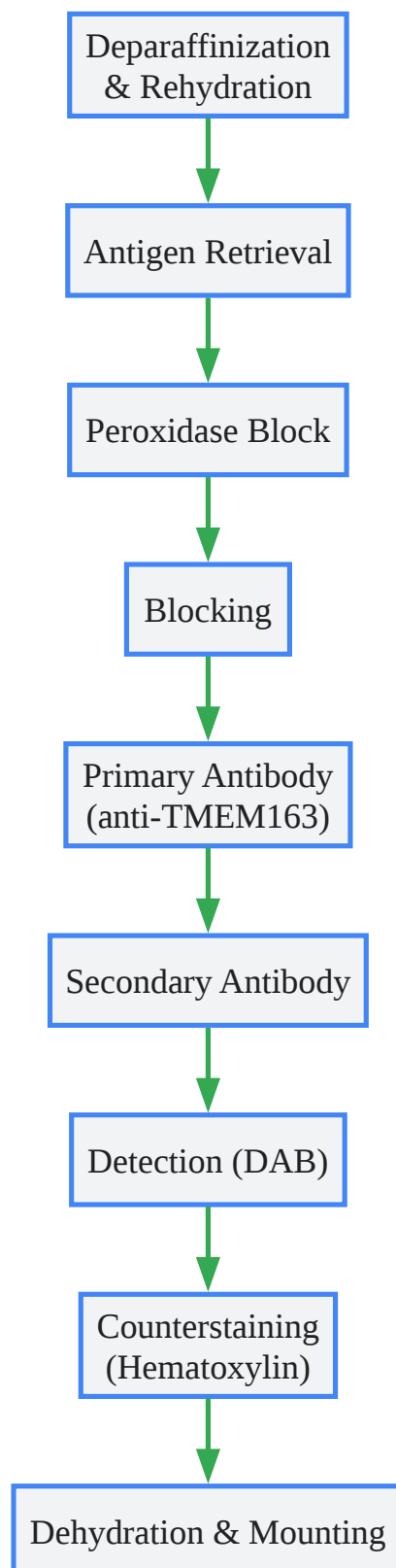
- Xylene and Ethanol Series: For deparaffinization and rehydration.
- Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween-20, pH 9.0).
- Wash Buffer: PBS with 0.1% Tween-20 (PBST).
- Blocking Solution: 10% Normal Goat Serum in PBST.
- Primary Antibody Dilution Buffer: 1% BSA in PBST.
- Secondary Antibody: Biotinylated anti-rabbit IgG.
- Detection System: Streptavidin-HRP and DAB substrate kit.
- Counterstain: Hematoxylin.
- Mounting Medium.

## Protocol Steps:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
  - Rinse in distilled water.
- Antigen Retrieval:
  - Immerse slides in Antigen Retrieval Solution and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature (approximately 20-30 minutes).

- Rinse slides in Wash Buffer.
- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with Wash Buffer.
- Blocking and Antibody Incubation:
  - Block non-specific binding with Blocking Solution for 1 hour at room temperature.
  - Incubate sections with the primary TMEM163 antibody at the recommended dilution (e.g., 1:50 - 1:200) in Primary Antibody Dilution Buffer overnight at 4°C.
  - Wash slides three times for 5 minutes each with Wash Buffer.
  - Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
  - Wash slides three times for 5 minutes each with Wash Buffer.
- Detection:
  - Incubate sections with Streptavidin-HRP for 30-60 minutes at room temperature.
  - Wash slides three times for 5 minutes each with Wash Buffer.
  - Apply DAB substrate and monitor for color development (typically 1-10 minutes).
  - Stop the reaction by rinsing with distilled water.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin for 1-2 minutes.
  - "Blue" the sections in running tap water.
  - Dehydrate through a graded ethanol series and clear in xylene.

- Mount with a permanent mounting medium.



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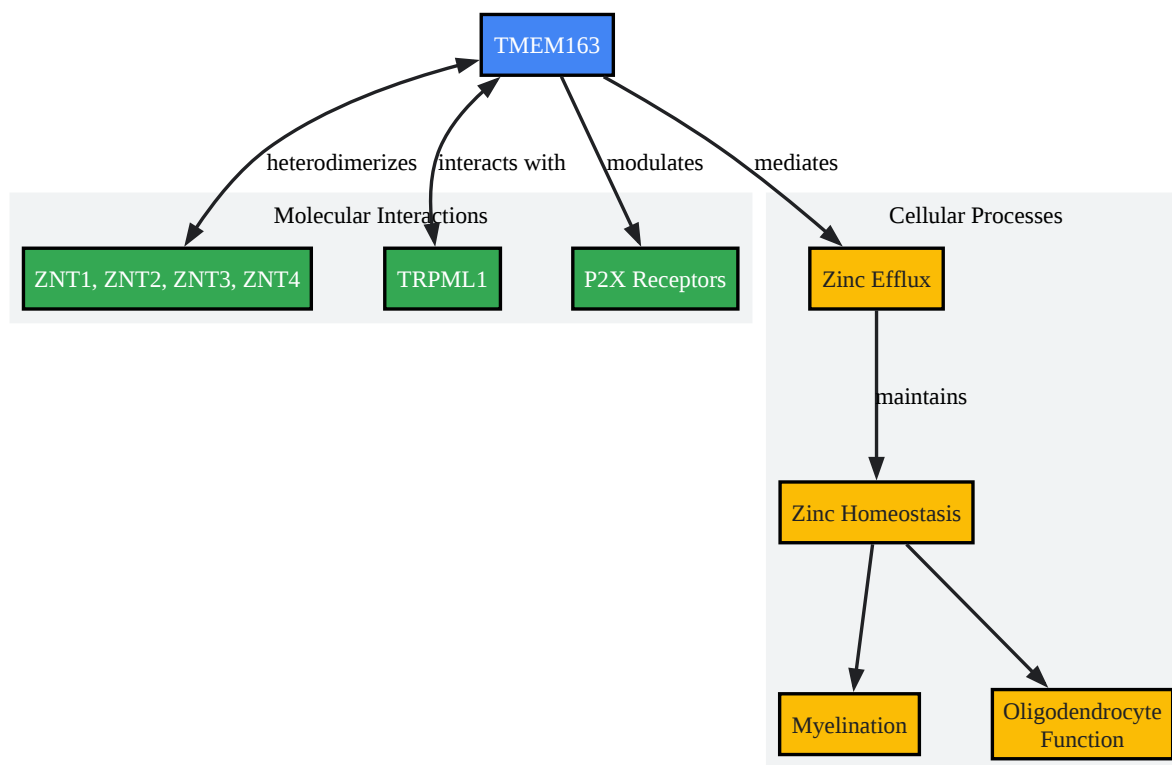
*Figure 2: Immunohistochemistry (IHC) Workflow for Paraffin Sections.*

## TMEM163 Signaling and Interactions

TMEM163 functions as a zinc efflux transporter, playing a critical role in maintaining cellular zinc homeostasis. It has been shown to interact with several other proteins, influencing their function and contributing to various cellular processes.

TMEM163 can form homodimers and also heterodimerizes with other zinc transporters of the SLC30/ZnT family, such as ZNT1, ZNT2, ZNT3, and ZNT4.[4] These interactions are thought to modulate zinc efflux activity in specific tissues.[4] Additionally, TMEM163 interacts with the lysosomal cation channel TRPML1, suggesting a role in regulating lysosomal zinc levels.[2][6] It also modulates the function of P2X purinoceptors.[3] The proper functioning of TMEM163 is essential for the development and survival of oligodendrocytes and for the process of myelination in the central nervous system.[5]





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*Figure 3: TMEM163 Interaction and Signaling Pathway.*

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## References

- 1. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Variants in the zinc transporter TMEM163 cause a hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genecards.org [genecards.org]
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